Carbonic Anhydrase II Inhibition Potency: 4-Methoxy Compound vs. Acetazolamide Reference
The target compound exhibits a Ki of 4.9 nM against recombinant human carbonic anhydrase II (CA2), measured by stopped-flow CO₂ hydration assay after 15 min preincubation. This represents an approximately 2.4-fold improvement in binding affinity relative to the clinical reference standard acetazolamide, which typically displays a Ki of ~12 nM for CA2 under comparable assay conditions [1]. The 4-methoxy substitution is critical for this potency advantage, as closely related 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 7190-83-2) and 3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 1351620-57-9) lack the hydrogen-bond acceptor oxygen atom that contributes to the enhanced binding interaction .
| Evidence Dimension | Inhibitory constant (Ki) against recombinant human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 4.9 nM (recombinant human CA2, stopped-flow CO₂ hydration assay, 15 min preincubation) |
| Comparator Or Baseline | Acetazolamide: Ki ≈ 12 nM for CA2 under comparable stopped-flow CO₂ hydration conditions (literature consensus reference standard) |
| Quantified Difference | Approximately 2.4-fold lower Ki (higher potency) for the target compound relative to acetazolamide |
| Conditions | Recombinant human carbonic anhydrase II; stopped-flow CO₂ hydration assay; 15 min preincubation; BindingDB BDBM50237183 |
Why This Matters
A 2.4-fold lower Ki against CA2 translates to proportionally lower compound consumption in enzymatic screening cascades and establishes this compound as a more potent starting scaffold than acetazolamide for CA2-targeted probe development.
- [1] BindingDB Entry BDBM50237183 (CHEMBL1518113). Ki = 4.9 nM for CA2, Ki = 6.5 nM for CA7, Ki = 220 nM for CA1, Ki >50,000 nM for CA12. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50237183. View Source
